molecular formula C6H4BrN3O B3008911 6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one CAS No. 75841-27-9

6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one

Cat. No.: B3008911
CAS No.: 75841-27-9
M. Wt: 214.022
InChI Key: BJXHMNXTYPQURK-UHFFFAOYSA-N
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Description

6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is a heterocyclic compound that contains both nitrogen and bromine atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The structure of this compound includes a pyrrolo[1,2-d][1,2,4]triazine core, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one can be synthesized through various methods. One common approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions typically require high temperatures and long reaction times, often involving microwave-assisted heating or refluxing with specific reagents such as sodium methoxide or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound by integrating reaction and separation processes into a streamlined system . Continuous-flow synthesis is advantageous due to its ability to handle hazardous intermediates and optimize reaction conditions for higher yields and safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, phosphorus oxychloride, and other nucleophiles. Reaction conditions often involve high temperatures, microwave-assisted heating, or refluxing .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is unique due to its specific substitution pattern and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying various biological processes.

Properties

IUPAC Name

6-bromo-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-5-2-1-4-3-8-9-6(11)10(4)5/h1-3H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXHMNXTYPQURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC(=O)N2C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75841-27-9
Record name 6-bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
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